

# Investigating the Binding Affinity of Bulevirtide to NTCP Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Bulevirtide** (formerly Myrcludex B) is a first-in-class entry inhibitor for Hepatitis B (HBV) and Hepatitis D (HDV) viruses. It functions by targeting the Sodium Taurocholate Co-transporting Polypeptide (NTCP) receptor, a transmembrane protein on hepatocytes that both viruses use for cellular entry. This technical guide provides an in-depth analysis of the binding affinity of **Bulevirtide** to the NTCP receptor, detailing the quantitative binding data, the experimental protocols used to determine these values, and the underlying molecular mechanisms and signaling pathways.

#### Introduction to Bulevirtide and NTCP

The Sodium Taurocholate Co-transporting Polypeptide, encoded by the SLC10A1 gene, is crucial for the enterohepatic circulation of bile salts, responsible for transporting conjugated bile acids from portal blood into hepatocytes.[1][2] In 2012, NTCP was identified as the specific entry receptor for both HBV and its satellite virus, HDV.[1][3] This discovery pinpointed NTCP as a prime therapeutic target for inhibiting viral entry.

**Bulevirtide** is a synthetic lipopeptide composed of 47 amino acids derived from the preS1 domain of the HBV large surface protein.[4] By mimicking this viral protein domain, **Bulevirtide** competitively binds to NTCP with high affinity, thereby blocking the attachment and subsequent



entry of HBV and HDV into liver cells.[4][5] Recent structural studies have elucidated the precise mechanism of this interaction at an atomic level.[6]

## **Quantitative Binding Affinity Data**

The binding affinity and inhibitory concentration of **Bulevirtide** have been characterized through various in vitro and cell-based assays. The data highlights a potent and specific interaction with the NTCP receptor, leading to two distinct effects: potent antiviral activity and inhibition of the receptor's physiological function in bile salt transport.

Parameter	Value	Cell/System Type	Description
IC50 (Antiviral)	140 pM	Primary Human Hepatocytes & HepaRG cells	Concentration for 50% inhibition of HBV/HDV infection.[1][7]
IC50 (Bile Salt Transport)	195 nM (95% CI: 174- 218 nM)	NTCP-expressing HEK293 cells	Concentration for 50% inhibition of Taurocholate (TC) uptake.[1][8]
IC50 (Bile Salt Transport)	50 nM	In vitro	Concentration for 50% inhibition of the physiological function of NTCP.[9]
EC₅o (Fab Binding)	8 nM	Detergent-solubilized BLV-bound NTCP	Effective concentration for 50% binding of Fab3 antibody fragment to the Bulevirtide-NTCP complex.[10]

## **Experimental Protocols**

The determination of **Bulevirtide**'s binding characteristics relies on sophisticated biochemical and structural biology techniques.



# **Cryo-Electron Microscopy (Cryo-EM) of the Bulevirtide-NTCP Complex**

Cryo-EM has been instrumental in visualizing the high-resolution structure of **Bulevirtide** bound to the NTCP receptor.[6]

#### Methodology:

- Complex Formation: A stable complex of the NTCP protein, **Bulevirtide** (BLV), a specific antibody fragment (Fab), and a Fab-binding nanobody (Nb) is formed. The Fab and Nb are used to increase the particle size and provide fiducial markers for image alignment.[6][11]
- Purification: The NTCP-BLV-Fab-Nb complex is purified from unbound components using size-exclusion chromatography (SEC).
- Grid Preparation: The purified complex is applied to cryo-EM grids, which are then vitrified by plunge-freezing in liquid ethane.
- Data Collection & Analysis: The grids are imaged using a transmission electron microscope.
   Thousands of particle images are collected and processed using single-particle analysis software to reconstruct a 3D model of the complex at near-atomic resolution.[6][12]

This technique revealed that **Bulevirtide** lodges a "plug" domain into the bile salt transport tunnel of NTCP while a "string" domain covers its extracellular surface, physically obstructing both viral entry and bile salt transport.[1][13][14]

## **Taurocholate (TC) Transport Inhibition Assay**

This functional assay quantifies **Bulevirtide**'s ability to inhibit the primary physiological function of NTCP—the transport of bile salts.[8]

#### Methodology:

- Cell Culture: Flp-In T-Rex 293 cells, engineered to stably express human NTCP, are cultured. Gene expression is induced 24 hours prior to the assay.[8]
- Inhibition: Cells are incubated with varying concentrations of **Bulevirtide**.

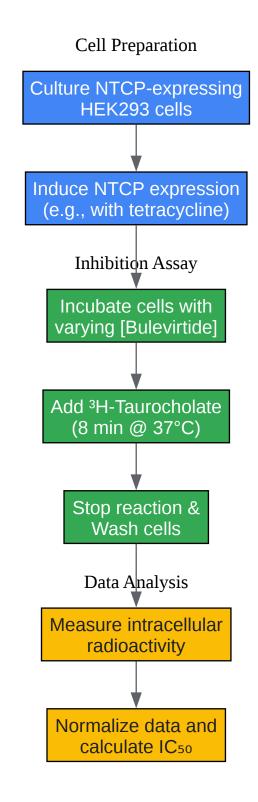






- Transport Measurement: A solution containing radioactively labeled taurocholate (e.g., <sup>3</sup>H-TC) is added to the cells for a defined period (e.g., 8 minutes) at 37°C.[8]
- Quantification: The reaction is stopped, and the cells are washed to remove extracellular radiolabel. Intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The measured uptake at each Bulevirtide concentration is normalized to the control (no inhibitor). The IC<sub>50</sub> value is calculated by fitting the data to a dose-response curve.





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Workflow for Taurocholate Transport Inhibition Assay.



### **Mechanism of Action and Signaling Pathway**

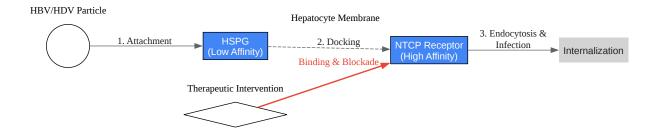
The entry of HBV and HDV into hepatocytes is a multi-step process that culminates in high-affinity binding to the NTCP receptor.

### **HBV/HDV Entry Pathway**

- Initial Attachment: The virus first makes a low-affinity attachment to heparan sulfate proteoglycans (HSPGs) on the surface of the hepatocyte.[1][3][15]
- High-Affinity Binding: This is followed by a specific, high-affinity interaction between the viral preS1 domain and the NTCP receptor.[3][15]
- Internalization: The binding to NTCP, potentially in complex with co-receptors like the
  Epidermal Growth Factor Receptor (EGFR), triggers endocytosis of the virus particle.[16][17]
  The virus is then transported via endosomes, eventually releasing its nucleocapsid into the
  cytoplasm to initiate infection.[15][16]

## **Bulevirtide's Inhibitory Mechanism**

**Bulevirtide** directly and competitively inhibits the high-affinity binding step. Its myristoylated N-terminus anchors the drug to the cell membrane, while its peptide sequence physically blocks the NTCP binding site.[6][13] This prevents the virus from docking to the receptor and initiating the internalization process. By occupying the receptor, **Bulevirtide** effectively renders hepatocytes non-susceptible to new infections.[5]





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HBV/HDV Entry Pathway and **Bulevirtide** Inhibition.

#### Conclusion

**Bulevirtide** demonstrates exceptionally high affinity for the NTCP receptor, effectively inhibiting HBV/HDV entry at picomolar concentrations. Its mechanism of action, now clearly visualized through structural biology, involves the direct physical obstruction of the viral binding site and the receptor's transport channel. The quantitative data and detailed protocols presented in this guide provide a comprehensive resource for researchers in virology and drug development, underpinning the rational design of next-generation entry inhibitors targeting the NTCP receptor.

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- To cite this document: BenchChem. [Investigating the Binding Affinity of Bulevirtide to NTCP Receptors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819968#investigating-the-binding-affinity-of-bulevirtide-to-ntcp-receptors]

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